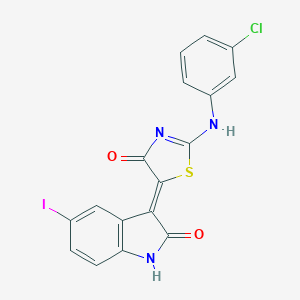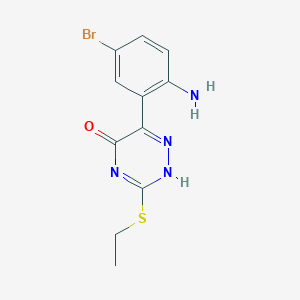![molecular formula C22H22N4O4S B308541 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308541.png)
3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound that belongs to the class of benzoxazepines. It has gained attention in the scientific community due to its potential applications in drug discovery and development. In
Mecanismo De Acción
The mechanism of action of 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes such as acetylcholinesterase and tyrosinase. These enzymes are involved in various physiological processes and their inhibition can lead to the desired therapeutic effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also demonstrated antifungal and antimicrobial activities by disrupting the cell membrane integrity of the microorganisms. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential to exhibit a wide range of pharmacological activities. This makes it a promising compound for drug discovery and development. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics. Further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to investigate its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another direction is to explore its activity against other types of cancer cells and to determine the optimal dosage and administration route for its anticancer effects. Additionally, further studies are needed to investigate its potential as a treatment for neurodegenerative disorders such as Parkinson's disease.
Métodos De Síntesis
The synthesis of 3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process. The starting materials are 3,4,5-trimethoxybenzaldehyde and 2-mercaptoethylamine hydrochloride. The reaction proceeds through a series of steps involving the formation of various intermediates, including benzoxazepine and triazine rings. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-(Allylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been investigated for its potential applications in drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. The compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease. Its ability to inhibit the activity of certain enzymes has also been explored for the treatment of metabolic disorders.
Propiedades
Fórmula molecular |
C22H22N4O4S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
3-prop-2-enylsulfanyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C22H22N4O4S/c1-5-10-31-22-24-21-18(25-26-22)14-8-6-7-9-15(14)23-20(30-21)13-11-16(27-2)19(29-4)17(12-13)28-3/h5-9,11-12,20,23H,1,10H2,2-4H3 |
Clave InChI |
PIJWFONLEJHEGG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B308458.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)


![1-allyl-3-{3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308465.png)
![5-[4-(Benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308467.png)
![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308468.png)
![2-[10-Bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenylhexylether](/img/structure/B308469.png)
![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308473.png)
![5-bromo-3'-hexylsulfanylspiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308475.png)
![Allyl6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylsulfide](/img/structure/B308477.png)
![3-(Methylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308478.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylhexylsulfide](/img/structure/B308479.png)